4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(15-10-20-23(21-15)13-4-2-1-3-5-13)22-9-7-14(11-22)25-16-6-8-18-12-19-16/h1-6,8,10,12,14H,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZROBAYGDIZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Click Chemistry for Triazole Formation
An alternative approach employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. As reported in, an alkyne-functionalized pyrrolidine reacts with an azide-containing phenyl precursor under CuI catalysis, yielding the triazole core in situ (yield: 78–82%).
One-Pot Multi-Component Synthesis
Drawing from PMC, a one-pot synthesis combines 5-amino-1-phenyl-1H-1,2,4-triazole, ethyl acetoacetate, and an aldehyde to form triazolopyrimidine intermediates. While this method is efficient for fused systems, modifications are required to adapt it to non-fused pyrimidine-triazole architectures.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Opportunities
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Regioselectivity in Triazole Formation : Competing pathways during cyclization may yield 1,2,4-triazole isomers. CuAAC ensures regiocontrol but requires stringent anhydrous conditions.
-
Ether Bond Stability : Mitsunobu reactions favor inversion of configuration, necessitating chiral starting materials for enantiopure products.
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Catalyst Cost : Pd/C and CuI catalysts contribute significantly to synthesis costs. Heterogeneous catalysts or recycling protocols could improve scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxide derivatives, while nucleophilic substitution on the pyrimidine ring can produce a variety of substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Specifically, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has shown promise in inhibiting tumor growth in various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that modifications on the triazole ring enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of experiments revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Research conducted on animal models indicated a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases such as arthritis .
Agricultural Science Applications
Pesticide Development
The unique structure of this compound makes it an attractive candidate for developing new pesticides. Studies have shown that it can effectively control pests while being less toxic to non-target species. A field trial reported a significant reduction in pest populations without adversely affecting beneficial insects .
Herbicide Potential
This compound has also been explored as a potential herbicide. Laboratory assays demonstrated its ability to inhibit the growth of common weeds, making it a candidate for further development as an environmentally friendly herbicide .
Materials Science Applications
Polymer Synthesis
In materials science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research shows that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .
Nanomaterials Development
Recent studies have focused on using this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation has implications for developing nanocarriers for drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes involved in the inflammatory pathway, inhibiting their activity and thus reducing inflammation. In cancer cells, it may interact with proteins that regulate the cell cycle, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and physicochemical properties of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine with analogous heterocyclic derivatives.
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Core Structure Flexibility vs. Rigidity :
- The target compound’s pyrimidine core offers less conformational constraint compared to fused systems like pyrrolo[2,3-d]pyrimidine or pyrido[2,3-d]pyrimidine . This flexibility may enhance binding to diverse biological targets but could reduce selectivity.
- Fused systems (e.g., pyrazolo[3,4-d]pyrimidine in ) exhibit planar rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
This aromaticity may improve binding affinity to hydrophobic regions in proteins. Pyrrolidine linkers (common in the target compound and ) introduce stereochemical complexity.
Solubility and Pharmacokinetics: Hydrophilic groups (e.g., dioxo in , amino in ) enhance aqueous solubility, whereas the target compound’s lack of polar substituents may limit bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 2-phenyltriazole-carbonyl-pyrrolidine intermediate to a pyrimidine scaffold, analogous to methods in .
- In contrast, fused systems (e.g., pyrido-pyrimidines in ) require multistep cyclization, increasing synthetic complexity.
Research Findings and Hypotheses:
- : Pyrazolo[3,4-d]pyrimidines with amino/hydrazine groups exhibit moderate antimicrobial activity. The target compound’s triazole-pyrrolidine motif may similarly engage in hydrogen bonding with microbial enzymes.
- : The pyrrolo[2,3-d]pyrimidine derivative’s thiazole group shows nanomolar inhibition of kinase targets. Substituting thiazole with the target’s phenyltriazole could modulate potency.
- : The 2-methylpyrimidine derivative’s lower molecular weight (288.31 vs. ~330–500 for others) suggests improved metabolic stability, a trait the target compound may share if its molecular weight is comparable.
Biological Activity
The compound 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel synthetic molecule that combines the pharmacologically relevant triazole and pyrimidine moieties. This article reviews its biological activity, focusing on its potential therapeutic applications and underlying mechanisms of action.
Chemical Structure
The compound features a pyrimidine backbone linked to a pyrrolidine ring via an ether bond, with a 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl) substituent. The triazole ring is known for its diverse biological activities and is often incorporated into drug design due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its influence on various cellular pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound was tested against lung cancer cell lines (e.g., H1299) and showed a dose-dependent inhibition of cell proliferation. At concentrations of 2 μM, 4 μM, and 8 μM, the compound induced apoptosis in approximately 20%, 43%, and 77% of treated cells respectively .
- Mechanism of Action : The compound appears to induce apoptosis through the modulation of the Bcl-2/caspase pathway. Increased levels of cleaved caspase 3 and PARP were observed in treated cells, indicating activation of apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The presence of the triazole ring significantly enhances the biological activity of compounds by facilitating interactions with target proteins. The modifications in the phenyl group also play a crucial role in enhancing anticancer properties:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 4 | EGFR Inhibition |
| Compound B | 8 | IDO1 Inhibition |
| Compound C | 6 | Bcl-2 Modulation |
This table summarizes findings from various studies that illustrate how structural modifications impact biological efficacy .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on H1299 cells, where it was found to significantly reduce cell viability and promote apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with varying concentrations .
- In Silico Studies : Molecular docking simulations indicated that the triazole moiety effectively interacts with key active sites on target enzymes, suggesting potential mechanisms for enzyme inhibition and therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step pathways involving cyclization and coupling reactions. For example:
- Step 1 : React 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with pyrrolidin-3-ol under carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane) to form the pyrrolidine-triazole intermediate .
- Step 2 : Couple the intermediate with 4-chloropyrimidine using a base (e.g., K₂CO₃) in acetonitrile at reflux .
- Critical factors : Solvent polarity (acetonitrile vs. DMF) and temperature control (reflux vs. room temperature) significantly affect reaction efficiency. Yields typically range from 50–70% after column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regioselectivity of the triazole-pyrrolidine linkage (e.g., shifts at δ 8.5–9.0 ppm for triazole protons) and pyrimidine substitution patterns .
- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ and ether (C-O-C) at ~1200 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₆N₆O₂ requires m/z 364.1284) .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic yield while minimizing byproduct formation?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (acetonitrile vs. DMSO), catalyst (e.g., CuI for click chemistry), and stoichiometry .
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted triazole intermediates) and adjust purification protocols (e.g., gradient elution in HPLC) .
- Table 1 : Optimization Results
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | None | 80 | 65 | 92 |
| DMSO | CuI | 100 | 72 | 88 |
| DCM | EDC/HOBt | 25 | 58 | 95 |
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo results) be resolved for this compound?
- Methodology :
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to the intended target (e.g., kinase enzymes) .
- Metabolic Stability Assays : Compare liver microsome stability (e.g., rat vs. human) to identify species-specific degradation pathways .
- Structural Analogs : Synthesize derivatives with modified pyrimidine or triazole groups to isolate pharmacophore contributions .
Q. What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Methodology :
- Biodegradation Assays : Incubate the compound in soil/water systems under OECD 301 guidelines to measure half-life and degradation products .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (LC₅₀) and algae (EC₅₀) using OECD 202/201 protocols .
- Computational Modeling : Predict logP and BCF (bioconcentration factor) using software like EPI Suite to assess bioaccumulation risks .
Key Considerations for Experimental Design
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Advanced Purification : For scale-up, switch from column chromatography to preparative HPLC or crystallization in ethanol/water mixtures .
- Safety Protocols : Handle intermediates with reactive carbonyl groups under inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
